molecular formula C14H14F3N3S B1412368 4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine CAS No. 1395492-66-6

4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine

Cat. No.: B1412368
CAS No.: 1395492-66-6
M. Wt: 313.34 g/mol
InChI Key: HKHLFUDDSOUCIZ-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazole derivatives, like the one you mentioned, have been synthesized for various purposes, often due to their biological activity .


Synthesis Analysis

Thiazole derivatives can be synthesized from various starting materials. For instance, some thiazole derivatives bearing multiple ring systems were synthesized from 1-adamantyl bromomethyl ketone and thiourea as starting materials .


Molecular Structure Analysis

The thiazole ring is planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions due to their aromaticity and the presence of reactive positions on the ring . For example, they can participate in donor–acceptor and nucleophilic reactions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Structural Characterization and Chemical Reactivity

Compounds featuring thiazole, pyridinyl, and trifluoromethyl groups, similar to the one , have been widely studied for their unique chemical properties and reactivities. For example, the structural characterization of polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles reveals insights into their crystalline structures, showcasing the importance of intermolecular hydrogen bonding and the influence of substituents on molecular conformation (Böck et al., 2020). Such structural insights are crucial for designing compounds with desired physical and chemical properties.

Pharmacological Potentials

The presence of a thiazol-2-amine structure is significant in medicinal chemistry due to its prevalence in molecules with therapeutic potential. The pharmacological study of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, for instance, has shown antimicrobial and antitubercular activities (Dave et al., 2007). This highlights the potential of thiazole derivatives in developing new antimicrobial agents.

Material Science Applications

Compounds similar to "4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine" can also find applications in material science. For instance, group 10 metal aminopyridinato complexes have been explored for their catalytic properties, including Suzuki cross-coupling reactions and polymerization processes, demonstrating the versatility of pyridinyl-containing compounds in catalysis and material synthesis (Deeken et al., 2006).

Future Directions

Thiazole derivatives have shown promise in various areas of medicinal chemistry, including as potential anticancer, antiviral, antibacterial, and anti-inflammatory agents . Therefore, future research may focus on synthesizing new thiazole derivatives and studying their biological activities .

Biochemical Analysis

Biochemical Properties

4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes . The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular signaling pathways and gene expression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, thiazole derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, the compound can affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways . Additionally, it can interact with transcription factors, leading to changes in gene expression that affect cellular function and behavior . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to the compound can result in sustained effects on cellular processes, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular energy production and utilization . These metabolic effects are important for understanding the compound’s overall impact on cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

4-methyl-5-[2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3S/c1-8-11(21-12(18)20-8)9-3-6-19-10(7-9)13(4-2-5-13)14(15,16)17/h3,6-7H,2,4-5H2,1H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHLFUDDSOUCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CCC3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine
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4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine
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4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine
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4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 5
4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 6
4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine

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